molecular formula C12H8BrNO2S B1525891 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 1282168-23-3

6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No. B1525891
M. Wt: 310.17 g/mol
InChI Key: YBXNVLMOGCIQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid” is a versatile chemical compound used in various scientific research applications. It plays a significant role in drug discovery and synthesis, providing insights into molecular interactions and potential therapeutic benefits. The compound has a molecular formula of C12H8BrNO2S and a molecular weight of 310.17 .


Molecular Structure Analysis

The molecular structure of “6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid” includes a bromophenyl group attached to a pyridine ring via a sulfanyl linkage, with a carboxylic acid group on the pyridine ring . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds similar to 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid often focuses on their utility in synthesizing heterocyclic compounds. For instance, the intramolecular cyclization reactions facilitated by sulfanyl groups are a cornerstone in creating complex heterocyclic structures, offering pathways to synthesize novel compounds with potential biological activities (Remizov et al., 2019). Similarly, the alkylation of thioxo-dihydropyridines, leading to lipophilic derivatives, showcases the role of sulfanyl groups in modifying the physical and chemical properties of heterocyclic compounds (Andzans et al., 2013).

Catalysis and Chemical Reactions

Sulfanyl groups, such as those present in 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid, are also significant in catalysis and various chemical reactions. The reactivity of related compounds with pentaphenylantimony has been explored, revealing intricate interactions that form bis(tetraphenylantimony) derivatives, illustrating the compound's potential in synthesizing metal-organic frameworks or coordination polymers (Gubanova et al., 2020).

Pharmaceutical Research

In pharmaceutical research, the manipulation of molecular structures to include sulfanyl groups has been explored for its potential in creating compounds with enhanced biological activity. For example, the synthesis and kinetic resolution of dihydropyridine derivatives underscore the role of sulfanyl-containing compounds in developing drugs with potential enantioselective properties (Andzans et al., 2013). Additionally, the exploration of sulfanyl radical addition-cyclization in the synthesis of cyclic β-amino acids highlights the compound's relevance in synthesizing biologically active molecules (Miyata et al., 2002).

properties

IUPAC Name

6-(3-bromophenyl)sulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c13-8-3-1-4-9(7-8)17-11-6-2-5-10(14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXNVLMOGCIQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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